3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
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Description
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research has highlighted the synthesis of imidazo[2,1-b]thiazole derivatives with a focus on their cytotoxic and apoptotic effects on glioma C6 cancer cell lines, indicating potential as anticancer agents. These compounds have shown inhibitory activities against focal adhesion kinase (FAK), a protein involved in cancer metastasis, suggesting their role in cancer treatment (Başoğlu et al., 2021). Furthermore, novel derivatives have exhibited significant anticancer activity against human glioblastoma and breast cancer cell lines, underscoring their potential in oncology (Tumosienė et al., 2020).
Antituberculosis (Anti-TB) Activity
The 'green' synthesis of adamantyl-imidazolo-thiadiazoles has been explored, with some compounds demonstrating potent inhibitory activity against M. tuberculosis. This includes the use of nano-MgO and ionic liquid media, presenting a novel approach to developing anti-TB agents targeting Sterol 14α-Demethylase (CYP51), a crucial enzyme in the tuberculosis bacterium (Anusha et al., 2015).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents. While these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).
Antimicrobial and Antifungal Activities
Research into the antimicrobial activities of 6-methylimidazo[2,1-b]thiazole derivatives has been conducted, with some compounds showing activity against a range of bacteria and fungi. This includes testing against Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating the broad potential of these compounds in treating infectious diseases (Ur et al., 2004).
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-27-18-5-2-16(3-6-18)19-14-25-17(15-30-21(25)23-19)4-7-20(26)24-10-8-22(9-11-24)28-12-13-29-22/h2-3,5-6,14-15H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOURGIFWAVNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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